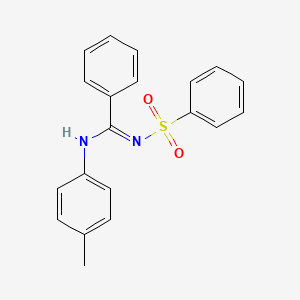![molecular formula C23H16F3N3O3S B2864298 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 833439-68-2](/img/structure/B2864298.png)
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to possess a wide range of biological activities, including anticancer, anti-convulsant, and antimicrobial effects . The compound you’re asking about seems to be a derivative of quinazolinone, with additional phenyl and acetamide groups.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with other reagents . For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Molecular Structure Analysis
The quinazoline ring in these compounds often forms a dihedral angle with the phenyl ring . In the crystal structure, hydrogen-bonding interactions can result in the formation of columns running in a certain direction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, in an alkaline environment, the final product of a reaction involving a similar compound was found to be different from what was initially expected .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Several synthesized quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested, revealing significant analgesic and anti-inflammatory properties with moderate ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015). This suggests the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs with reduced gastrointestinal side effects.
Antimicrobial Activities
Quinazolinone derivatives have also shown promising antimicrobial properties. A study on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities found that certain derivatives displayed good activity against bacterial strains, comparing favorably with standard drugs (Patel & Shaikh, 2011). This indicates the potential for quinazolinone compounds in antibiotic development.
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives highlighted the synthesis of new compounds that showed promise in expanding the arsenal of biologically active substances for anticonvulsive action. Specifically, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide demonstrated significant potential in this area, suggesting a pathway for the development of new anticonvulsant medications (El Kayal et al., 2019).
Antitumor Activity
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activities, revealing some compounds with broad-spectrum antitumor activities. These findings suggest the utility of quinazolinone derivatives in cancer treatment, highlighting their potential inhibitory activity against specific cancer cell lines and suggesting mechanisms of action through molecular docking studies (Al-Suwaidan et al., 2016).
Structural and Physicochemical Properties
Studies on the structural aspects of quinazolinone derivatives, including vibrational spectroscopy and molecular docking, offer insights into their physicochemical properties and potential interactions with biological targets. These investigations provide a foundation for understanding the modes of action of quinazolinone compounds and their potential as therapeutic agents (El-Azab et al., 2016).
properties
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3S/c24-23(25,26)32-17-12-10-15(11-13-17)27-20(30)14-33-22-28-19-9-5-4-8-18(19)21(31)29(22)16-6-2-1-3-7-16/h1-13H,14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXTWNSUAWRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)
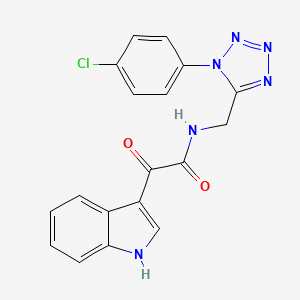
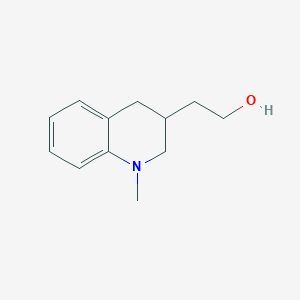
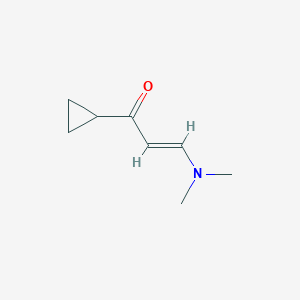
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2864227.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-chlorophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2864229.png)
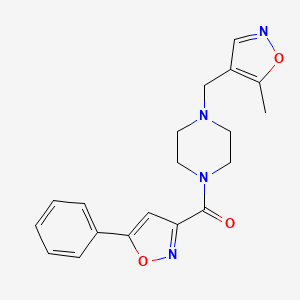
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
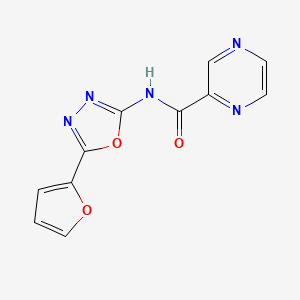
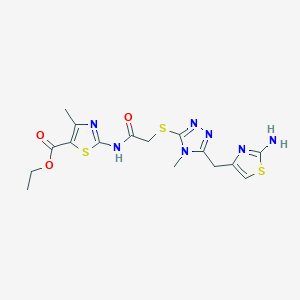
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)
